GR83895 Exhibits 240-Fold Higher Selectivity for 5-HT1D Over 5-HT1B Receptors Compared to Non-Selective Antagonists
GR83895 demonstrates exceptional selectivity for the 5-HT1D receptor subtype over the closely related 5-HT1B receptor, with a pKi difference of approximately 2.4 log units representing a 240-fold selectivity window. This contrasts sharply with methiothepin, which exhibits a pKi of 7.8 at 5-HT1D and 7.6 at 5-HT1B, yielding only a 1.6-fold selectivity ratio [1]. The superior selectivity of GR83895 was established through competitive radioligand binding assays using [3H]-5-HT in cell membranes expressing cloned human 5-HT1D and 5-HT1B receptors [2].
| Evidence Dimension | 5-HT1D vs. 5-HT1B receptor binding selectivity |
|---|---|
| Target Compound Data | pKi 8.6 at 5-HT1D, pKi 6.2 at 5-HT1B |
| Comparator Or Baseline | Methiothepin: pKi 7.8 at 5-HT1D, pKi 7.6 at 5-HT1B |
| Quantified Difference | GR83895: 240-fold selective for 5-HT1D; Methiothepin: 1.6-fold selective for 5-HT1D |
| Conditions | Competitive radioligand binding using [3H]-5-HT in membranes from CHO cells expressing cloned human 5-HT1D and 5-HT1B receptors |
Why This Matters
Researchers requiring unambiguous dissection of 5-HT1D-mediated versus 5-HT1B-mediated effects in native tissues or in vivo models must select GR83895 to avoid the confounding cross-reactivity inherent to non-selective antagonists like methiothepin.
- [1] Pauwels PJ, Palmier C, Wurch T, Colpaert FC. Pharmacology of cloned human 5-HT1D receptor-mediated functional responses in stably transfected rat C6-glial cell lines: further evidence differentiating human 5-HT1D and 5-HT1B receptors. Naunyn Schmiedebergs Arch Pharmacol. 1996;353(2):144-156. View Source
- [2] Watson J, Brough S, Coldwell MC, Gager T, Ho M, Hunter AJ, Jerman J, Middlemiss DN, Riley GJ, Brown AM. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors. Br J Pharmacol. 1998;125(7):1413-1420. View Source
